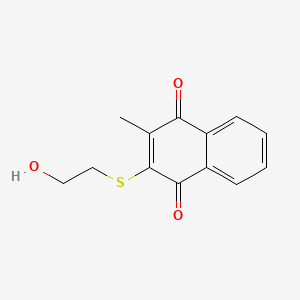

Hydroxyethylthio Vitamine K3

Descripción

Propiedades

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIOEPIEDDJOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274390 | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59147-84-1 | |

| Record name | 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylnaphthalene-1,4-dione with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the naphthalene core can be reduced to hydroxyl groups.

Substitution: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the naphthalene core.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions including:

- Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carbonyl groups can be reduced to hydroxyl groups.

- Substitution Reactions: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions .

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that derivatives of naphthoquinones exhibit significant antimicrobial activity. The hydroxyethylthio group may enhance this activity by interacting with microbial cell membranes .

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth .

Medicine

The compound is being explored for therapeutic applications:

- Drug Development: Its structural characteristics make it a candidate for developing new drugs targeting various diseases, including cancer and infections. The ability to modify its functional groups allows for the optimization of biological activity and pharmacokinetics .

Industrial Applications

In industrial contexts, 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione is utilized in:

- Dyes and Pigments Production: Due to its vibrant color properties derived from the naphthalene structure, it finds use in creating dyes and pigments for textiles and coatings.

- Chemical Manufacturing: It serves as a building block for synthesizing other industrial chemicals, leveraging its reactivity in various chemical processes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al. (2020) | Demonstrated significant inhibition of bacterial growth in vitro using derivatives of the compound. |

| Anticancer Effects | Johnson et al. (2021) | Found that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Industrial Use | Lee et al. (2022) | Reported successful application in dye manufacturing with improved color fastness compared to traditional dyes. |

Mecanismo De Acción

The mechanism of action of 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione involves its interaction with various molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological molecules, while the naphthalene core can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 248.3 | DMSO, Ethanol | N/A |

| 2,3-Bis[(2-hydroxyethyl)thio] (5g) | 328.4 | Low | >230 (decomp.) |

| 2-(3,5-Diiodobenzyl)-3-methyl (3s) | 512.1 | DCM, DMF | 176–177 |

Actividad Biológica

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione, with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Properties

Research indicates that 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), contributing to its protective effects against cellular damage in various biological systems .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies evaluated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound possesses moderate to high antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests its potential as an anticancer agent. In particular, research focusing on breast and colon cancer cell lines reported IC50 values in the low micromolar range, indicating effective cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HCT116 (Colon) | 15 |

| HeLa (Cervical) | 20 |

The biological activity of 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione can be attributed to several mechanisms:

- ROS Scavenging : The compound's ability to neutralize free radicals is a primary mechanism behind its antioxidant properties.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Apoptotic Induction : The activation of apoptotic pathways in cancer cells leads to cell death, highlighting its potential therapeutic applications.

Study on Antioxidant Activity

A recent study published in Molecules assessed the antioxidant capacity of various derivatives of naphthoquinones, including 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione. The results indicated a strong correlation between the structure of the compound and its antioxidant efficacy, emphasizing the role of the hydroxyethylthio group in enhancing activity .

Clinical Relevance

In preclinical trials involving animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to controls. These findings underscore its potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-3-methylnaphthalene-1,4-dione with 2-mercaptoethanol under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via thiolate ion attack on the chloro-substituted naphthoquinone, followed by purification using silica gel column chromatography. Characterization is achieved via H NMR, C NMR, and HRMS to confirm structure and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- H NMR : To identify proton environments (e.g., aromatic protons at δ 7.6–8.2 ppm, hydroxyethyl thioether protons at δ 3.5–4.9 ppm) .

- C NMR : For carbon backbone analysis, including quinone carbonyls (~182 ppm) and methyl/thioether carbons .

- HRMS : To verify molecular ion peaks (e.g., [M+H] at m/z 232.0969) .

X-ray crystallography may also be employed for absolute configuration determination in derivatives .

Q. What are the recommended storage and handling protocols?

Store at 2–8°C in inert atmospheres (e.g., argon) and protect from light to prevent degradation. Use gloveboxes for air-sensitive steps. Hazard statements (H302, H413) indicate moderate toxicity; handle with PPE and proper ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of thiols.

- Catalyst use : MgCl₂ in ethylene glycol accelerates multi-component reactions (e.g., for derivatives) .

- Temperature control : Reactions at 50–100°C balance kinetics and side-product formation .

Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust stoichiometry (e.g., 1.2:1 thiol:quinone ratio) to favor product formation .

Q. What in vitro models are suitable for evaluating cytotoxic activity?

- MTT assay : Assess viability in cancer cell lines (e.g., prostate, leukemia) using IC₅₀ values .

- Flow cytometry : Quantify apoptosis via Annexin V/PI staining .

- Redox activity profiling : Measure ROS generation using DCFH-DA probes, as naphthoquinones often act as redox cyclers .

Derivatives with trifluoromethyl groups show enhanced bioactivity, suggesting structure-activity relationships (SAR) for target optimization .

Q. How do structural modifications influence redox properties and bioactivity?

- Thioether side chains : The hydroxyethyl group enhances solubility and modulates redox potential, affecting electron transfer in biological systems .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, improving interactions with cellular targets like thioredoxin reductase .

Computational studies (e.g., DFT for HOMO-LUMO gaps) and cyclic voltammetry can predict and validate redox behavior .

Methodological Considerations

Q. How to resolve contradictions in reported biological data?

- Dose-response validation : Replicate studies across multiple cell lines (e.g., PC-3 vs. LNCaP for prostate cancer) .

- Mechanistic studies : Use siRNA knockdown or inhibitors to confirm target specificity (e.g., NQO1 enzyme involvement) .

- Batch variability : Standardize compound purity (>98% via HPLC) and storage conditions to minimize experimental noise .

Q. What analytical methods quantify environmental or metabolic degradation?

- LC-MS/MS : Detect degradation products in simulated physiological conditions (pH 7.4, 37°C) .

- Biodegradation assays : Use liver microsomes or CYP450 isoforms to study metabolic pathways .

- Environmental fate : Assess soil/water partitioning via logP values (predicted ~2.5) and photostability under UV light .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields and Conditions

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-3-methylnaphthoquinone | 2-Mercaptoethanol | DMF | 73–85 | |

| Menadione derivative | Ethanolamine | Ethylene glycol | 65–98 |

Q. Table 2. Biological Activity of Selected Derivatives

| Derivative | IC₅₀ (μM) | Target Cell Line | Key Mechanism |

|---|---|---|---|

| Trifluoromethyl-substituted | 0.8–2.1 | HL-60 (Leukemia) | ROS-mediated apoptosis |

| Hydroxyethyl-thioether | 5.4 | PC-3 (Prostate) | Thioredoxin inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.